molecular formula C24H23ClN2O2S B11546624 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide

Cat. No.: B11546624
M. Wt: 439.0 g/mol
InChI Key: NBDKPQNYHYUEGG-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide is an organic compound with a complex structure It features a chlorophenyl group, a sulfanyl linkage, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide typically involves multiple steps:

    Formation of the hydrazide: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivative.

    Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with a thiol or sulfide.

    Condensation reaction: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired hydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its reactivity and binding properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfanyl and hydrazide groups could play a role in binding to biological targets, while the aromatic groups might facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a chlorophenyl and a methylbenzyl group provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C24H23ClN2O2S

Molecular Weight

439.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C24H23ClN2O2S/c1-18-2-4-20(5-3-18)17-29-22-10-6-19(7-11-22)16-26-27-24(28)14-15-30-23-12-8-21(25)9-13-23/h2-13,16H,14-15,17H2,1H3,(H,27,28)/b26-16+

InChI Key

NBDKPQNYHYUEGG-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.